Ethyl 2-hydroxy-3-methylbut-3-enoate

Physicochemical Properties Distillation Formulation

Ethyl 2-hydroxy-3-methylbut-3-enoate (CAS 33537-17-6) is a C7H12O3 alpha-hydroxy ester characterized by a chiral center at the C2 position and a reactive terminal vinyl group. This unsaturated ester, also known as 3-butenoic acid, 2-hydroxy-3-methyl-, ethyl ester, possesses a molecular weight of 144.17 g/mol and is commercially available at a typical purity of ≥95%.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 33537-17-6
Cat. No. B3051407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-hydroxy-3-methylbut-3-enoate
CAS33537-17-6
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(=C)C)O
InChIInChI=1S/C7H12O3/c1-4-10-7(9)6(8)5(2)3/h6,8H,2,4H2,1,3H3
InChIKeyACQFOMVLRAEQCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Hydroxy-3-methylbut-3-enoate (CAS 33537-17-6): Structural Identity and Core Procurement Parameters


Ethyl 2-hydroxy-3-methylbut-3-enoate (CAS 33537-17-6) is a C7H12O3 alpha-hydroxy ester characterized by a chiral center at the C2 position and a reactive terminal vinyl group [1]. This unsaturated ester, also known as 3-butenoic acid, 2-hydroxy-3-methyl-, ethyl ester, possesses a molecular weight of 144.17 g/mol and is commercially available at a typical purity of ≥95% . Its bifunctional structure—combining an α-hydroxy ester motif with an isolated alkene—distinguishes it from saturated analogs and positions it as a versatile intermediate in asymmetric synthesis and fragrance formulation [2].

Procurement Risk: Why Ethyl 2-Hydroxy-3-methylbut-3-enoate Cannot Be Replaced by Saturated or Deoxygenated Analogs


Substituting ethyl 2-hydroxy-3-methylbut-3-enoate with its saturated counterpart, ethyl 2-hydroxy-3-methylbutanoate, or with non-hydroxylated 3-butenoate esters, eliminates functionality critical to its procurement value. The C2–C3 alkene in the target compound provides a handle for downstream functionalization—such as epoxidation or dihydroxylation—that is entirely absent in the saturated analog [1]. Conversely, the α-hydroxyl group enables chiral resolution and acts as a directing group in asymmetric transformations, a capacity lost in simple 3-methyl-3-butenoate esters that lack this hydroxyl . Quantitative differences in physicochemical properties, detailed below, further underscore that these compounds are not drop-in replacements for one another in either synthetic or formulation workflows .

Quantitative Comparison: Ethyl 2-Hydroxy-3-methylbut-3-enoate vs. Closest Analogs


Physicochemical Differentiation: Boiling Point, Density, and Acidity Relative to the Saturated Analog

When compared to its saturated analog ethyl 2-hydroxy-3-methylbutanoate, the target compound exhibits a higher normal boiling point (208.2 °C vs. 181.6 °C at 760 mmHg), a higher density (1.027 vs. 1.002 g/cm³), and a slightly lower predicted pKa (12.46 vs. 13.07), consistent with the electron-withdrawing effect of the vinyl group . These differences directly impact distillation purification strategies and solvent compatibility in formulation.

Physicochemical Properties Distillation Formulation

Reactivity Advantage: Presence of a Terminal Alkene for Downstream Functionalization

The target compound contains a 1,1-disubstituted terminal alkene that is absent in the saturated analog ethyl 2-hydroxy-3-methylbutanoate. This vinyl group enables olefin-specific transformations such as epoxidation, dihydroxylation, and cross-metathesis, which are fundamental to constructing complex molecular architectures [1]. The saturated analog cannot participate in any of these reactions, limiting its utility to simple ester or alcohol chemistry.

Synthetic Utility Functional Group Interconversion Building Block

Compatibility with Lipase-Catalyzed Kinetic Resolution for Enantiopure Synthesis

Racemic ethyl 2-hydroxy-3-methylbut-3-enoate serves as a substrate for lipase-catalyzed kinetic resolution, a strategy used to obtain enantiopure α-hydroxy esters [1]. While quantitative enantioselectivity (E value) data for this specific substrate is not publicly available, the class of racemic 2-hydroxyalkanoates is well-established to undergo efficient resolution with commercial lipases, enabling access to both (R)- and (S)-enantiomers for downstream asymmetric synthesis .

Chiral Resolution Biocatalysis Enantioselective Synthesis

Documented Use in Antibiotic Precursor Synthesis: Bicyclomycin-Related Scaffolds

Ethyl 2-hydroxy-3-methylbut-3-enoate has been employed as a synthetic intermediate in the construction of 1,4-dibenzyl-3-hydroxy-3-[1-(2-methoxyethyl)ethenyl]piperazine-2,5-dione, a scaffold related to the antibiotic bicyclomycin . In this context, the vinyl group of the ester participates in a key C–C bond-forming step that would not be possible with the saturated analog. The saturated ethyl 2-hydroxy-3-methylbutanoate lacks the requisite unsaturation and cannot serve as a precursor for this structural class.

Medicinal Chemistry Antibiotic Synthesis Piperazine-2,5-dione

Fragrance Application: Vinyl Group Contributes to Distinct Organoleptic Profile vs. Saturated Ester

Patent EP 1263404 A1 specifically claims the use of 2-hydroxy-3-methyl-3-butenoic acid ethyl and methyl esters as perfume ingredients, attributing a desirable fruity-floral note to this unsaturated scaffold [1]. The saturated analog ethyl 2-hydroxy-3-methylbutanoate, while also fruity, lacks the vinyl group that modulates volatility and olfactory character. Quantitative odor detection threshold data are not publicly available, but the structural distinction underpins the patent estate.

Fragrance Chemistry Organoleptics Perfume Formulation

High-Value Application Scenarios for Ethyl 2-Hydroxy-3-methylbut-3-enoate


Asymmetric Synthesis of Enantiopure α-Hydroxy Acid Derivatives via Enzymatic Resolution

Researchers requiring enantiomerically pure 2-hydroxy-3-methylbut-3-enoic acid derivatives can procure the racemic ethyl ester at scale (≥95% purity) and employ lipase-catalyzed kinetic resolution to isolate either the (R)- or (S)-enantiomer. This approach, leveraging the class-established compatibility of α-hydroxy esters with commercial lipases, provides a cost-effective alternative to direct purchase of chiral material and is applicable to the synthesis of natural product fragments and chiral ligands [1].

Construction of Bicyclomycin-Related Antibiotic Scaffolds

In medicinal chemistry campaigns targeting the bicyclomycin pharmacophore, ethyl 2-hydroxy-3-methylbut-3-enoate serves as a key building block. Its terminal vinyl group enables the critical ethenylation step required to install the 1,4-dibenzyl-3-hydroxy-3-[1-(2-methoxyethyl)ethenyl]piperazine-2,5-dione core . Saturated analogs cannot support this transformation, making the unsaturated ester irreplaceable for this synthetic route.

Development of Novel Fragrance Formulations with Differentiated Olfactory Profiles

Fragrance chemists developing proprietary accords can utilize this unsaturated ester to introduce a fruity-floral note while benefiting from the patent differentiation established in EP 1263404 A1 [2]. The vinyl group not only modulates volatility relative to saturated esters but also provides a potential reactive handle for pro-fragrance strategies, wherein the ester is designed to release the active aroma compound under specific conditions.

Diversity-Oriented Synthesis Leveraging the Vinyl Handle for Further Derivatization

The orthogonality of the α-hydroxyl group and the terminal alkene enables chemists to perform sequential, chemoselective transformations. The vinyl group can undergo epoxidation, dihydroxylation, or olefin cross-metathesis without affecting the ester or hydroxyl functionality [3], allowing the rapid generation of compound libraries from a single commercially available intermediate. This synthetic versatility is a key procurement driver for laboratories engaged in diversity-oriented synthesis.

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